N-(4-Methylphenyl) bis-trifluoromethane sulfonimide
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Overview
Description
N-(4-Methylphenyl) bis-trifluoromethane sulfonimide is a chemical compound with the molecular formula C9H7F6NO4S2 and a molecular weight of 371.28 g/mol . This compound is known for its strong electron-withdrawing properties and is used in various chemical reactions and applications.
Preparation Methods
The synthesis of N-(4-Methylphenyl) bis-trifluoromethane sulfonimide typically involves the reaction of 4-methyl aniline with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-(4-Methylphenyl) bis-trifluoromethane sulfonimide undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a triflating reagent, converting ketones to enol triflates.
Oxidation and Reduction Reactions: The compound can participate in stereoselective sulfoxidation reactions.
Reagents and Conditions: Common reagents used in these reactions include potassium bis(trimethylsilyl)amide (KHMDS), palladium catalysts (Pd(PPh3)4), and tributyltin hydride (Bu3SnH).
Major Products: The major products formed from these reactions include enol triflates and sulfoxides.
Scientific Research Applications
N-(4-Methylphenyl) bis-trifluoromethane sulfonimide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl) bis-trifluoromethane sulfonimide involves its strong electron-withdrawing properties, which make it an effective triflating reagent. It interacts with molecular targets such as ketones and amines, facilitating the formation of enol triflates and other derivatives . The compound’s ability to stabilize negative charges and enhance electrophilicity is key to its reactivity in various chemical processes .
Comparison with Similar Compounds
N-(4-Methylphenyl) bis-trifluoromethane sulfonimide can be compared with other similar compounds such as:
N-Phenyl-bis(trifluoromethanesulfonimide): This compound has similar electron-withdrawing properties and is used in similar applications.
N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide): This variant includes a chloro-substituted pyridyl group, which may alter its reactivity and applications.
N-(2-Pyridyl)bis(trifluoromethanesulfonimide): Another pyridyl-substituted variant with distinct properties and uses.
This compound stands out due to its specific substitution pattern, which can influence its reactivity and suitability for particular applications.
Properties
IUPAC Name |
1,1,1-trifluoro-N-(4-methylphenyl)-N-(trifluoromethylsulfonyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6NO4S2/c1-6-2-4-7(5-3-6)16(21(17,18)8(10,11)12)22(19,20)9(13,14)15/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNCHSQFLMLRSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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